1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of the specific compound “1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid” would be a derivative of this basic structure.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The physical and chemical properties of the specific compound “1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid” would depend on its specific structure and substituents.Scientific Research Applications
Hydrogen-Bonded Structures
- Hydrogen-bonded Chains and Rings: Molecules similar to 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid show polarized structures and form hydrogen-bonded chains and rings. This is significant in understanding molecular interactions and crystal formation (Portilla et al., 2007).
Chemical Synthesis and Transformations
- Synthesis of Pyrazole Derivatives: The acid undergoes transformations, like in the synthesis of various pyrazole derivatives, which are crucial for developing new compounds with potential applications in chemistry and pharmacology (Radi et al., 2015).
- Formation of Energetic Compounds: It's involved in the synthesis of energetic compounds like 3-nitropyridin-4(1H)-one derivatives, which have applications in materials science (Smolyar, 2010).
Crystallography and Molecular Structure
- Crystal Structure Analysis: Studies on compounds structurally related to this acid contribute to the understanding of crystallography and molecular structure, which is fundamental in drug design and materials engineering (Kumarasinghe et al., 2009).
Potential Biomedical Applications
- Bioactivity Studies: Derivatives of this compound have been synthesized and tested for their potential antimicrobial, antifungal, and antitumor activities. This research is vital for the discovery of new drugs and treatment methods (Titi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-6-2-10-12(3-6)5-13-4-7(14(17)18)8(11-13)9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNQGYGTZFKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid |
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